molecular formula C15H17BrFNO2 B13219996 1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13219996
M. Wt: 342.20 g/mol
InChI Key: WPAAOPLGGSJFCZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Acylation: Formation of the 2-methylpropanoyl group.

    Cyclization: Formation of the piperidin-2-one ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies.

    Medicine: Possible applications in drug development.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidine: Lacks the ketone group.

    1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of piperidinone.

Uniqueness

1-(2-Bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17BrFNO2

Molecular Weight

342.20 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H17BrFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(17)8-12(13)16/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

WPAAOPLGGSJFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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